Bis(4-carbethoxy-1-piperazine) methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63981-46-4 |
|---|---|
Molecular Formula |
C15H28N4O4 |
Molecular Weight |
328.41 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylpiperazin-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N4O4/c1-3-22-14(20)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(21)23-4-2/h3-13H2,1-2H3 |
InChI Key |
UOCUDGZQFFDOMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2CCN(CC2)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bis 4 Carbethoxy 1 Piperazine Methane
Esterification and Piperazine (B1678402) Ring Formation Routes
The classical synthetic pathways to Bis(4-carbethoxy-1-piperazine)methane are centered on building the molecule from its constituent parts. This involves the initial formation or sourcing of the piperazine heterocycle, followed by functionalization of the nitrogen atoms and the final bridging reaction.
Carbethoxy Group Introduction Techniques
The introduction of a carbethoxy (or ethoxycarbonyl) group onto the nitrogen atom of a piperazine ring is a critical step, typically achieved before the formation of the methane (B114726) bridge. This functionalization converts the basic secondary amine of piperazine into a less reactive urethane, which can influence the subsequent reaction conditions. The most common method for this transformation is the acylation of piperazine with ethyl chloroformate.
This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to achieve high yields. For the synthesis of the direct precursor, N-carbethoxypiperazine, piperazine is reacted with ethyl chloroformate.
Table 1: Reaction Conditions for N-Carbethoxypiperazine Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| Piperazine | Ethyl Chloroformate | Dichloromethane | Triethylamine | 0 °C to RT | High |
| Piperazine | Ethyl Chloroformate | Toluene/Water | Sodium Hydroxide | RT | >90% |
These methods provide the key intermediate, ethyl 1-piperazinecarboxylate, which possesses a single reactive N-H bond ready for the subsequent bridging reaction.
Synthetic Approaches to the Methane Bridge Formation
The formation of the methane bridge to link two N-carbethoxypiperazine molecules is the definitive step in the synthesis of the target compound. This involves reacting two equivalents of ethyl 1-piperazinecarboxylate with a one-carbon electrophile. Common C1 sources for creating such a methylene (B1212753) bridge between two secondary amines include formaldehyde (or its polymer, paraformaldehyde), dichloromethane, or diiodomethane.
The reaction of a secondary amine with formaldehyde typically proceeds under mild conditions to form an aminal, which is the structural equivalent of a bis(amino)methane. This electrophilic substitution reaction on the indole nucleus with aldehydes or ketones generates an azafulvenium salt intermediate, which then reacts with a second molecule of the amine to yield the bis-substituted methane product longdom.org.
While specific literature for Bis(4-carbethoxy-1-piperazine)methane is sparse, analogous reactions with other heterocyclic amines provide a blueprint for this transformation. For example, the synthesis of bis(indolyl)methanes involves the reaction of indole with aldehydes catalyzed by various protic or Lewis acids longdom.org. A similar strategy can be applied to N-carbethoxypiperazine, likely using formaldehyde in an appropriate solvent.
Table 2: Analogous Methylene Bridge Formation Reactions
| Amine Substrate | Methylene Source | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Indole | Various Aldehydes | NiI2 in MDC | Bis(indolyl)methane |
| 1H-Indazole | Dimethylsulfoxide (DMSO) | 3d-Metal Salts, 175 °C | Bis(1H-indazol-1-yl)methane |
Based on these analogous methods, a plausible route involves the condensation of two molecules of N-carbethoxypiperazine with formaldehyde, potentially under acidic or basic catalysis, to form the desired Bis(4-carbethoxy-1-piperazine)methane.
Cyclization Strategies for Bis-Piperazine Moieties
The term "cyclization" in this context primarily refers to the formation of the piperazine rings themselves, which are the core moieties of the final molecule. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry and are often synthesized rather than functionalized from the parent heterocycle. nih.govmdpi.com
Common strategies for constructing the piperazine ring include:
Reaction of Ethylenediamine with 1,2-Dichloroethane: This industrial method produces piperazine as a byproduct of ethylenediamine production. wikipedia.org
Cyclization of Diethanolamine Derivatives: N-substituted diethanolamines can be cyclized to form N-substituted piperazines.
Reductive Cyclization of Dioximes: A modern approach involves the double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govmdpi.com This method allows for the synthesis of piperazines with various substituents on the carbon atoms. nih.gov
From Amino Acids: Multi-step sequences starting from amino acids can be used to construct chiral, substituted piperazine derivatives. nih.gov
One-pot protocols have also been developed, for instance, by converting primary amines into piperazines through cyclization with tosylbis(2-(tosyloxy)ethyl)amine. nih.gov These fundamental cyclization strategies are essential for providing the piperazine precursors needed for the synthesis of more complex molecules like Bis(4-carbethoxy-1-piperazine)methane.
Advanced Synthetic Techniques and Catalyst Systems
Modern synthetic chemistry has introduced sophisticated catalytic systems and greener methodologies that enhance the efficiency and sustainability of synthesizing piperazine derivatives.
Catalytic Approaches in Piperazine Derivative Synthesis
Catalysis plays a pivotal role in the synthesis and functionalization of piperazines, offering mild conditions and high yields. organic-chemistry.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds, enabling the synthesis of N-arylpiperazines. mdpi.com
Other catalytic systems employed in piperazine synthesis include:
Ruthenium Catalysis: (Pyridyl)phosphine-ligated ruthenium(II) complexes can catalyze the coupling of diols and diamines to provide piperazines. organic-chemistry.org
Gold Catalysis: Gold catalysts can be used for the cyclization of substrates prepared from the ring-opening of cyclic sulfamidates to yield tetrahydropyrazines, which are precursors to piperazines. organic-chemistry.org
Photoredox Catalysis: Visible-light-promoted reactions represent a modern approach. mdpi.com Iridium-based complexes or purely organic photocatalysts can be used for various transformations, including decarboxylative annulation protocols to form C-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com This method aligns with green chemistry principles by avoiding harsh reagents and conditions. mdpi.com
Metal-Based Ionic Liquids: Ionic liquids containing metals like Palladium, Copper, and Ruthenium have been explored as recyclable catalysts for piperazine derivative synthesis, offering a green alternative to conventional methods.
These catalytic methods are generally applied for the synthesis of complex piperazine derivatives, particularly those with substitution on the carbon framework or with aryl groups on the nitrogen atoms.
Green Chemistry Principles in Bis-Piperazine Methane Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including piperazines. researchgate.netresearchgate.net The goal is to reduce the use of toxic chemicals, minimize waste, and improve energy efficiency. researchgate.netresearchgate.net
Key green strategies applicable to the synthesis of piperazine derivatives include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating.
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or aqueous ethanol is a core principle of green chemistry. rsc.org For instance, using piperazine itself as a solvent in certain reactions can create an eco-friendly and cost-effective process. organic-chemistry.org
Catalyst-Free Synthesis: Developing synthetic routes that proceed efficiently without the need for a catalyst simplifies purification and reduces metal waste. researchgate.netresearchgate.net
Heterogeneous Catalysis: Using solid-supported catalysts, such as piperazine immobilized on graphene oxide, allows for easy separation and recycling of the catalyst, which is both economically and environmentally advantageous. rsc.org
These green approaches are integral to the modern synthesis of piperazine-containing compounds, aiming for processes that are both efficient and environmentally responsible. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis for Scalability
To meet the demands of larger-scale production and process optimization, modern synthetic techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods. These technologies can enhance reaction efficiency, reduce reaction times, and improve safety profiles.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields. researchgate.net For the synthesis of bis-piperazine derivatives, microwave energy can accelerate the rate of N-alkylation reactions. The synthesis of Bis(4-carbethoxy-1-piperazine)methane could be performed by exposing ethyl piperazine-1-carboxylate and a methylene source like diiodomethane or paraformaldehyde to microwave irradiation. This approach typically reduces reaction times from hours to minutes and can minimize the formation of side products. mdpi.commdpi.com
Flow Chemistry: Continuous flow chemistry provides a scalable and highly controlled environment for chemical reactions. In a flow setup, reagents are continuously pumped through a reactor where they mix and react. This methodology offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and inherent safety benefits. The synthesis of piperazine-containing active pharmaceutical ingredients has been successfully adapted to flow processes. For Bis(4-carbethoxy-1-piperazine)methane, a flow reactor could be designed where streams of ethyl piperazine-1-carboxylate and a methylene agent are mixed and heated in a continuous fashion, allowing for high-throughput production and easy scalability.
| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to 1-2 hours researchgate.net | Seconds to minutes (residence time) |
| Yield | Moderate to good | Often higher due to reduced side reactions | Generally high and consistent |
| Scalability | Challenging, requires larger vessels | Limited by microwave cavity size | Easily scalable by running longer or using parallel reactors |
| Safety | Risks associated with large volumes and exotherms | Potential for rapid pressure buildup | Inherently safer due to small reaction volumes |
| Process Control | Difficult to control temperature gradients | Precise temperature control | Excellent control over all parameters |
Derivatization and Functionalization Strategies
The Bis(4-carbethoxy-1-piperazine)methane scaffold offers multiple points for chemical modification, enabling the creation of diverse analogs for various research applications. Key strategies focus on the piperazine nitrogen atoms (if the starting material is the unsubstituted bis(1-piperazine)methane) and the carbethoxy functional groups.
N-Substitution and Alkylation of Piperazine Rings
While the nitrogen atoms in Bis(4-carbethoxy-1-piperazine)methane are already substituted, the synthesis of analogs with different N-substituents is a primary derivatization strategy. This typically starts with the core scaffold, bis(1-piperazine)methane, which has secondary amine functionalities. Standard N-alkylation methods can then be employed.
Nucleophilic Substitution: Reacting bis(1-piperazine)methane with two equivalents of an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base allows for the straightforward introduction of various alkyl groups onto the nitrogen atoms.
Reductive Amination: This powerful method involves reacting the secondary amines of bis(1-piperazine)methane with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.gov This strategy is highly versatile for creating a wide range of N-substituted derivatives. mdpi.com
These methods allow for the systematic modification of the groups attached to the piperazine nitrogens, enabling structure-activity relationship (SAR) studies.
Modification of Carbethoxy Groups
The two carbethoxy groups on the parent molecule are versatile handles for a variety of chemical transformations.
Saponification (Hydrolysis): Treatment with a base, such as sodium hydroxide, followed by acidic workup will hydrolyze the ethyl esters to the corresponding dicarboxylic acid, Bis(4-carboxy-1-piperazine)methane. This introduces a polar, ionizable group.
Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields Bis(4-hydroxymethyl-1-piperazine)methane, providing a site for further reactions such as etherification or oxidation.
Amidation: The carbethoxy group can be converted into an amide. This can be achieved via direct aminolysis with an amine at elevated temperatures or, more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents (e.g., HATU, EDC). This was demonstrated in the synthesis of Avapritinib, where a carbethoxy moiety on a piperazine was transformed into a Weinreb amide. mdpi.com
| Transformation | Reagent(s) | Product Functional Group | Potential Application |
|---|---|---|---|
| Saponification | 1. NaOH or KOH (aq) 2. HCl (aq) | Carboxylic Acid (-COOH) | Improve solubility, precursor for amides |
| Reduction | LiAlH₄ in THF or Et₂O | Primary Alcohol (-CH₂OH) | Introduce hydrogen bond donor, site for etherification |
| Amidation | Amine (R-NH₂) + Coupling Agent | Amide (-CONH-R) | Introduce diverse substituents, mimic peptide bonds |
| Grignard Reaction | Grignard Reagent (R-MgBr) | Tertiary Alcohol | Introduce bulky alkyl/aryl groups |
Introduction of Stable Isotopes for Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. Stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the Bis(4-carbethoxy-1-piperazine)methane structure.
Two primary strategies for labeling are:
Use of Labeled Precursors: The most direct method is to employ an isotopically labeled starting material. For instance, commercially available piperazine-d₈ can be used in the initial synthesis to produce a deuterated version of the final compound. lgcstandards.com This approach places the isotopic labels on the core piperazine rings.
Use of Labeled Reagents: Isotopes can also be introduced during derivatization steps. For example, in mechanistic studies of N-alkylation, ¹³C-labeled methyl iodide could be used. For studies involving the carbethoxy group, ¹³C-labeled ethyl iodide could be used in the initial synthesis, or ¹⁸O-labeled water could be used in hydrolysis studies. The use of ¹³C and ¹⁵N stable isotopes has been shown to be effective in discriminating the synthetic precursors of benzylpiperazine. researchgate.net Furthermore, positron-emitting isotopes like carbon-11 (¹¹C) can be incorporated to create PET tracers for in vivo imaging studies. nih.gov
The position and type of isotopic label are chosen based on the specific scientific question being investigated, whether it is to track the fate of the molecule in a biological system or to understand the precise steps of a chemical transformation.
Structural Elucidation and Conformational Analysis
Crystallographic Investigations of Bis(4-carbethoxy-1-piperazine)methane and Analogues
Crystallographic techniques, particularly those involving X-ray diffraction, provide the most definitive information regarding the spatial arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. This technique has been successfully applied to numerous piperazine (B1678402) derivatives, offering valuable insights into the likely conformation of Bis(4-carbethoxy-1-piperazine)methane.
Studies on analogous N,N′-disubstituted piperazines consistently reveal that the piperazine ring adopts a thermodynamically stable chair conformation. uomphysics.netnih.gov For instance, the crystal structure analysis of 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine demonstrated that the piperazine ring exists in an almost perfect chair conformation. researchgate.net This conformation minimizes steric strain and is the most common arrangement for the piperazine core in the solid state. nih.gov
The crystallographic data for several N,N′-disubstituted piperazine analogues are summarized below, illustrating common crystal systems and space groups. These data provide a framework for predicting the crystallographic properties of Bis(4-carbethoxy-1-piperazine)methane.
| Compound Name | Formula | Crystal System | Space Group | Cell Parameters | Ref. |
| 1,4-Diphenethylpiperazine | C20H26N2 | Monoclinic | C2/c | a=17.9064Å, b=6.2517Å, c=14.9869Å, β=90.613° | researchgate.net |
| 1-Benzhydryl-4-benzylpiperazine | C28H32N2 | Monoclinic | Pn | a=5.9450Å, b=19.0722Å, c=8.6084Å, β=96.460° | researchgate.net |
| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | C18H20F2N2O2S | Monoclinic | P21/n | a=9.905Å, b=16.907Å, c=10.778Å, β=98.831° | uomphysics.net |
| 1-(4-Nitrobenzoyl)piperazine | C11H13N3O3 | Monoclinic | C2/c | a=24.587Å, b=7.0726Å, c=14.171Å, β=119.257° | nih.gov |
Polymorphism and Crystal Packing Analysis
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. While specific studies on the polymorphism of Bis(4-carbethoxy-1-piperazine)methane are not available, the phenomenon is well-documented in related heterocyclic compounds. The formation of different polymorphs is often influenced by crystallization conditions such as solvent, temperature, and pressure.
Supramolecular Architectures and Hydrogen Bonding Networks
The piperazine moiety is a versatile building block in supramolecular chemistry, capable of forming extended networks through non-covalent interactions. rsc.org Although the tertiary nitrogen atoms in Bis(4-carbethoxy-1-piperazine)methane are not hydrogen bond donors, the carbethoxy groups contain potential hydrogen bond acceptors (the carbonyl oxygen atoms).
These acceptor sites can interact with hydrogen bond donors from co-crystallized molecules (e.g., solvents or other components in a co-crystal) to form intricate supramolecular architectures. Furthermore, weak C-H···O hydrogen bonds involving the piperazine or methylene (B1212753) bridge protons and the carbonyl oxygens can play a significant role in stabilizing the three-dimensional crystal structure. In analogous systems, such as piperazinium salts, extensive networks of N-H···O and O-H···O hydrogen bonds are primary determinants of the crystal structure. nih.gov
Advanced Spectroscopic Characterization for Structural Insights
While crystallography provides a static picture of the solid state, spectroscopic methods offer information about both the solid and solution states, including dynamic processes.
Solid-State Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. It is particularly useful for studying systems that are not amenable to single-crystal X-ray diffraction or for investigating polymorphism.
For piperazine derivatives, NMR spectroscopy, including in the solid state, is instrumental in studying conformational dynamics. The piperazine ring can undergo a conformational interchange between two chair forms, often referred to as ring inversion or ring flipping. Additionally, in solution, rotation around the N-C(amide) bond can be restricted, leading to the presence of different conformers. nih.govrsc.org Temperature-dependent NMR studies can be used to determine the energy barriers for these processes. nih.gov For Bis(4-carbethoxy-1-piperazine)methane, SSNMR could be employed to confirm the presence of the chair conformation in the solid state and to probe for the existence of multiple, distinct molecular conformations within the crystal's asymmetric unit.
Advanced Vibrational Spectroscopy for Molecular Structure Elucidation
The vibrational spectrum of Bis(4-carbethoxy-1-piperazine)methane would be expected to show characteristic bands corresponding to its structural components. The analysis of these spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes accurately. nih.gov
Key expected vibrational modes for Bis(4-carbethoxy-1-piperazine)methane include:
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region. niscpr.res.in
C=O Stretching: The carbonyl group of the carbethoxy substituent will give rise to a strong, characteristic absorption band, typically in the range of 1730-1750 cm⁻¹.
C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring are expected in the 1200-1350 cm⁻¹ region.
C-O Stretching: The C-O single bonds of the ester group will produce bands in the 1000-1300 cm⁻¹ region.
The combination of FT-IR and Raman spectroscopy provides complementary information. A study on piperazinium bis(4-hydroxybenzenesulphonate) demonstrated that the vibrational spectra were in full agreement with the crystal structure determined by X-ray methods, highlighting the synergy between these analytical techniques. nih.gov
Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable)
Chiroptical spectroscopy, encompassing techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD), is a powerful tool for the elucidation of stereochemical features in chiral molecules. mdpi.comnih.gov These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral centers. mdpi.com
Bis(4-carbethoxy-1-piperazine) methane (B114726), in its parent form, is an achiral molecule and therefore does not exhibit a CD or VCD spectrum. The molecule possesses a plane of symmetry that bisects the methane bridge and the two piperazine rings. However, the introduction of chiral substituents onto the piperazine rings or the carbethoxy groups would render the molecule chiral, making it amenable to chiroptical analysis.
For a hypothetical chiral derivative of Bis(4-carbethoxy-1-piperazine) methane, CD spectroscopy could be employed to:
Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the stereocenters could be established. nih.gov
VCD spectroscopy, which measures the differential absorption of circularly polarized infrared light, would provide complementary information on the stereochemistry and conformation of such chiral derivatives.
Conformational Analysis and Molecular Dynamics
The conformational landscape of this compound is primarily dictated by the flexibility of the piperazine rings and the rotational freedom around the bonds connected to the central methane bridge.
The piperazine ring, a six-membered heterocyclic amine, predominantly adopts a chair conformation, which is its most thermodynamically stable form. nih.govresearchgate.net This preference is driven by the minimization of torsional strain and steric interactions. In this compound, both piperazine rings are expected to exist in this low-energy chair conformation. nih.gov
The nitrogen atoms of the piperazine ring can undergo inversion, leading to different orientations of the substituents. For the N-substituted piperazine rings in this molecule, the carbethoxy groups are expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens of the ring.
Table 1: Typical Torsional Angles in a Chair Conformation of Piperazine
| Torsional Angle | Typical Value (degrees) |
| N1-C2-C3-N4 | ± 55-60 |
| C2-C3-N4-C5 | ± 55-60 |
| C3-N4-C5-C6 | ± 55-60 |
| N4-C5-C6-N1 | ± 55-60 |
| C5-C6-N1-C2 | ± 55-60 |
| C6-N1-C2-C3 | ± 55-60 |
Note: The signs of the torsional angles alternate around the ring.
The flexibility of the this compound molecule gives rise to multiple conformational isomers. These isomers result from the combination of different chair conformations of the piperazine rings and the rotation around the N-CH2-N bonds of the methane bridge.
The energetic landscape of the molecule describes the relative energies of these different conformations and the energy barriers for interconversion between them. The most stable conformers will reside in the energy minima on this landscape. The transition states for conformational changes, such as the ring inversion of the piperazine rings (chair-to-twist-boat-to-chair), represent energy maxima.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to map this energetic landscape. These calculations can predict the geometries and relative energies of the stable conformers and the transition states that connect them. Temperature-dependent NMR spectroscopy is an experimental technique that can provide information about the energy barriers between different conformers. rsc.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
There is no published research on the quantum chemical calculations for the electronic structure of Bis(4-carbethoxy-1-piperazine) methane (B114726).
No specific applications of Density Functional Theory (DFT) to determine the electronic properties of Bis(4-carbethoxy-1-piperazine) methane have been reported in the scientific literature. Such studies would be valuable for understanding the molecule's reactivity, stability, and spectroscopic characteristics.
Detailed computational analyses of this compound using ab initio or semi-empirical methods are not available in current scientific publications. These methods could provide further insights into its electronic structure and energy states.
A molecular orbital (MO) analysis for this compound, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their corresponding energy levels, has not been documented. Such an analysis would be crucial for predicting the compound's electronic transition properties and reactivity.
Theoretical Studies on Reactivity and Reaction Mechanisms
Comprehensive theoretical studies on the reactivity and reaction mechanisms of this compound are not documented in the available literature. These studies are fundamental for understanding the chemical behavior of a compound.
Reaction Pathway Elucidation
No computational studies have been found that elucidate the reaction pathways for the synthesis, degradation, or further functionalization of this compound. Such investigations typically employ quantum chemical methods to map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products.
Transition State Analysis and Energetics
Consistent with the absence of reaction pathway studies, there is no data on the transition state analysis for reactions involving this compound. This type of analysis is critical for determining the kinetics of a chemical reaction, as it involves locating the highest energy point along the reaction coordinate (the transition state) and calculating the activation energy. This information provides insight into the feasibility and rate of a reaction.
Computational Prediction of Spectroscopic Parameters
There are no dedicated computational studies aimed at predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. While Density Functional Theory (DFT) is a powerful tool for predicting these properties and aiding in the structural characterization of molecules, specific computational spectroscopic data for this compound has not been published.
Advanced Applications in Materials Science and Polymer Chemistry
Integration into Polymer Systems
Role as Polymerization Initiators and Co-initiators
There is no available data to suggest that Bis(4-carbethoxy-1-piperazine) methane (B114726) has been investigated or utilized as a thermal or photoinitiator in any class of polymerization.
Impact on Polymer Topology and Functional Properties
As there are no known polymers incorporating this compound, its effect on polymer characteristics such as chain structure, thermal stability, or mechanical properties remains unstudied.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Ligand Design for Metal Complexation and Coordination Polymer Formation
There are no published studies that describe the use of Bis(4-carbethoxy-1-piperazine) methane as a ligand for the synthesis of metal complexes or coordination polymers.
Construction of Porous Frameworks and Crystalline Materials
The potential of this compound in the construction of MOFs or other porous crystalline materials has not been explored in the available scientific literature.
Comprehensive Search Reveals No Available Data for "this compound" in Advanced Chemical Applications
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Numerous search queries were conducted to locate information regarding the synthesis, properties, and applications of "this compound," including its potential alternative systematic name, "diethyl 1,1'-methylenedipiperazine-4,4'-dicarboxylate." These searches have unfortunately not yielded any relevant scientific articles, patents, or database entries that would allow for the creation of the requested detailed article.
The investigation into the advanced applications of this specific compound, as outlined in the user's request, requires concrete experimental data and research findings. This includes its use in:
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The absence of any scientific literature mentioning "this compound" in these or any other contexts suggests that the compound may be one of the following:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
